molecular formula C16H18N4O5S B2845239 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2034529-82-1

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2845239
CAS No.: 2034529-82-1
M. Wt: 378.4
InChI Key: YIRBPHKACUBRSD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, the attachment of the tetrahydro-2H-pyran-2-yl group, and the final sulfonamide formation. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • 2-methyltetrahydropyran
  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c21-16-18-14-7-13(4-5-15(14)25-16)26(22,23)19-11-8-17-20(9-11)10-12-3-1-2-6-24-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBPHKACUBRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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